molecular formula C18H18N2O B2813923 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline CAS No. 1797160-96-3

8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline

Cat. No.: B2813923
CAS No.: 1797160-96-3
M. Wt: 278.355
InChI Key: QYGMLNYHZQUFCD-UHFFFAOYSA-N
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Description

The compound “8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline” is a hybrid molecule combining a bicyclic amine scaffold with a quinoline moiety. The 8-azabicyclo[3.2.1]oct-2-ene core is a tropane-derived structure known for its conformational rigidity and pharmacological relevance, particularly in targeting neurotransmitter receptors . The carbonyl linkage bridges these two domains, influencing the molecule’s solubility and spatial orientation .

This compound’s design aligns with strategies seen in neuroactive agents, where bicyclic amines are coupled with aromatic systems to modulate central nervous system (CNS) pathways. For instance, similar 8-azabicyclo[3.2.1]octane derivatives have been explored as cholinergic ligands for nicotinic acetylcholine receptors (nAChRs) and as diagnostic tools for neuroimaging .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylquinolin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-8-9-13-4-2-7-16(17(13)19-12)18(21)20-14-5-3-6-15(20)11-10-14/h2-5,7-9,14-15H,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGMLNYHZQUFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3C=CC4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

8-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

  • Antiparasitic Activity :
    • Compounds related to the azabicyclo[3.2.1]octane scaffold have shown significant antiparasitic properties. For instance, studies have highlighted the effectiveness of quinolinone derivatives against parasites such as Trypanosoma brucei and Leishmania infantum. These compounds exhibit low cytotoxicity while maintaining potent microbicidal activity, making them promising candidates for further development in antiparasitic therapies .
  • Opioid Receptor Modulation :
    • Research indicates that derivatives of azabicyclo[3.2.1]octane can act as mu-opioid receptor antagonists. This property is crucial for developing analgesics with reduced side effects compared to traditional opioids, potentially aiding in pain management without the risk of addiction .
  • Synthesis of Tropane Alkaloids :
    • The 8-azabicyclo[3.2.1]octane scaffold serves as a core structure in the synthesis of various tropane alkaloids, known for their wide range of biological activities. Enantioselective synthesis methods have been developed to construct this scaffold efficiently, enabling the production of compounds with specific stereochemical configurations that enhance their biological activity .

Synthetic Methodologies

The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline involves several key methodologies:

  • Enantioselective Construction :
    • Recent advancements in synthetic methodologies allow for the stereoselective construction of the azabicyclo scaffold directly from acyclic precursors or through desymmetrization processes involving achiral tropinone derivatives. This approach enhances the efficiency and yield of desired enantiomers, which are essential for pharmacological efficacy .
  • Chemical Modifications :
    • Structural modifications on the quinolinone-chalcone framework have been explored to optimize antiparasitic activity. Such modifications can significantly influence the biological properties of these compounds, leading to improved therapeutic profiles against various pathogens .

Case Studies and Research Findings

StudyFocusKey Findings
Roussaki et al. (2013)Antiparasitic ActivityIdentified potent quinolinone-chalcone hybrids with low cytotoxicity against Leishmania infantum (IC50 values < 5 µM)
US Patent US8664242B2Opioid Receptor AntagonismDeveloped azabicyclo compounds as mu-opioid receptor antagonists, highlighting their potential in pain management
Recent Review (2021)Synthesis TechniquesCompiled methodologies for enantioselective synthesis of tropane alkaloids using azabicyclo scaffolds

Mechanism of Action

The mechanism of action of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Name Structural Features Biological Activity Key Findings Reference(s)
Target Compound 8-azabicyclo[3.2.1]oct-2-ene + 2-methylquinoline (carbonyl bridge) Hypothesized CNS modulation Structural rigidity may enhance receptor selectivity; pending bioactivity data.
N-(8-{(2R)-2-Hydroxy-3-[methyl(methylsulfonyl)amino]propyl}-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide Sulfonamide-substituted bicyclo + 3-quinolinecarboxamide Kinase inhibition or receptor antagonism Enhanced solubility due to sulfonamide; moderate potency in preliminary assays.
8-{[8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}-3-(2-naphthyl)-8-azabicyclo[3.2.1]octan-3-ol 8-azabicyclo[3.2.1]octane + dihydroquinoline (methyl bridge) 5-HT1A receptor antagonism High affinity for 5-HT1A (Ki < 10 nM); potential for cognitive enhancement.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate Benzimidazole carboxylate + bicyclo core Analgesic or anti-inflammatory activity Demonstrated μ-opioid receptor binding in vitro (IC50 ~ 50 μM).
8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-methylene-, ethyl ester Ethyl ester-functionalized bicyclo with methylene group Synthetic intermediate Used in the synthesis of tropane alkaloids; no direct bioactivity reported.

Key Differences and Implications

Substituent Effects: The target compound’s 2-methylquinoline group distinguishes it from analogues with naphthyl (e.g., ) or benzimidazole (e.g., ) substituents. The methyl group may reduce metabolic degradation compared to bulkier aryl groups. Sulfonamide-containing derivatives (e.g., ) exhibit improved aqueous solubility but may face challenges in blood-brain barrier (BBB) penetration.

Biological Targets: Compounds with dihydroquinoline linkages (e.g., ) show specificity for serotonin receptors, while benzimidazole derivatives (e.g., ) target opioid pathways. This highlights the scaffold’s versatility in addressing diverse CNS disorders. The absence of a charged group in the target compound (vs. the dihydrochloride salt in ) could influence pharmacokinetics.

Synthetic Accessibility :

  • Derivatives with ester or carboxylate bridges (e.g., ) are synthetically straightforward but may lack stability in vivo. The carbonyl bridge in the target compound offers a balance between stability and synthetic feasibility.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline?

  • Methodology :

  • Multi-step synthesis : Begin with functionalization of the 8-azabicyclo[3.2.1]octane core, followed by coupling to 2-methylquinoline via a carbonyl linker. Optimize reaction conditions (e.g., solvent, temperature, catalysts) to improve yield and purity .
  • Coupling agents : Use reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation, as demonstrated in analogous quinoline-carboxylic acid syntheses .
    • Key considerations : Monitor intermediates via TLC or HPLC and purify via column chromatography to isolate stereoisomers or byproducts .

Q. How can the structural and electronic properties of this compound be characterized?

  • Techniques :

  • X-ray crystallography : Resolve the bicyclic framework and confirm stereochemistry, as seen in studies of related 8-azabicyclo[3.2.1]octane derivatives .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the deshielding effects of the quinoline ring and bicyclo system .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns, particularly for the azabicyclo-carbonyl moiety .

Q. What biological activity assays are suitable for this compound?

  • Approach :

  • Metal-binding studies : Test fluorescence properties in the presence of Zn2+^{2+}, Cu2+^{2+}, or Fe3+^{3+}, leveraging methodologies from 8-amidoquinoline-based fluorescent probes .
  • Enzyme inhibition assays : Screen against targets like acetylcholinesterase or kinases, using kinetic assays (e.g., Ellman’s method) with IC50_{50} determination .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Strategy :

  • Core modifications : Introduce substituents at the quinoline 2-methyl position or the bicyclo carbonyl group to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the azabicyclo[3.2.1]octane with other heterocycles (e.g., 2-azabicyclo[3.2.1]octane) and compare activity .
    • Data analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with biological outcomes .

Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?

  • Experimental design :

  • Solvent effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to elucidate nucleophilic/electrophilic pathways .
  • Catalytic studies : Probe Pd-mediated cross-coupling reactions at the quinoline ring, monitoring regioselectivity via 1H^1H-NMR .

Q. How to resolve contradictions in spectroscopic data across different studies?

  • Troubleshooting :

  • Solvent-induced shifts : Replicate experiments in deuterated solvents (e.g., DMSO-d6_6) to standardize NMR comparisons .
  • Crystallographic validation : Cross-reference computational (DFT) predictions with X-ray data to address discrepancies in bond angles or conformers .

Q. What computational methods are suitable for modeling its interaction with biological targets?

  • Protocol :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., metalloenzymes) .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .

Data Contradiction Analysis

  • Case study : Conflicting fluorescence quenching data in Zn2+^{2+}-binding assays.
    • Resolution :
  • Control pH (5.0–7.4) to prevent metal hydrolysis, which alters ligand affinity .
  • Validate results using orthogonal methods (e.g., ITC for binding constants) .

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